Cas no 4626-00-0 (3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI))

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) structure
4626-00-0 structure
Nome del prodotto:3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
Numero CAS:4626-00-0
MF:C40H60O2
MW:572.903212547302
CID:330592
PubChem ID:6441296

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
    • [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohe
    • 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E
    • Kitol
    • 3-cyclohe<wbr>
    • LogP
    • 22555-09-5
    • 111CFG4V2B
    • 4626-00-0
    • Kitol A
    • AKOS040752262
    • [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
    • rel-((1R,2S,5S,6R)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)dimethanol
    • Kitol B
    • 3-CYCLOHEXENE-1,2-DIMETHANOL, 3,6-DIMETHYL-5-((1E,3E)-2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3-BUTADIENYL)-6-((1E,3E,5E)-4-METHYL-6-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3,5-HEXATRIENYL)-, (1R,2S,5S,6R)-REL-
    • UNII-111CFG4V2B
    • 3,6-Dimethyl-5-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl)-6-(4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-yl)-1,3,5-hexatrienyl)-3-cyclohexene-1,2-dimethanol
    • KITOL [MI]
    • [6-(Hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
    • SCHEMBL11474186
    • DTXSID801017010
    • Q27251210
    • DA-54642
    • DTXCID501475198
    • Inchi: InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
    • Chiave InChI: NTTHYVALAYBGDV-WHFXJCNXSA-N
    • Sorrisi: C/C(=C\C=C\[C@@]1([C@@H](/C=C(/C=C/C2=C(C)CCCC2(C)C)\C)C=C(C)[C@@H](CO)[C@H]1CO)C)/C=C/C1=C(C)CCCC1(C)C

Proprietà calcolate

  • Massa esatta: 572.45900
  • Massa monoisotopica: 572.459331
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 9
  • Complessità: 1220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 5
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 10
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Densità: 1.02
  • Punto di fusione: 88-90° (Embree); 98-100° (Chatan); 72° (Tawara)
  • Punto di ebollizione: 672.7°Cat760mmHg
  • Punto di infiammabilità: 254.5°C
  • Indice di rifrazione: 1.593
  • PSA: 40.46000
  • LogP: 10.40020
  • Rotazione specifica: D -2.6° (c = 1.1 in chloroform)

3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.